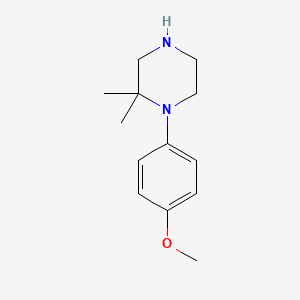

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine

Description

Chemical Structure and Synthesis 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine is a piperazine derivative characterized by a 4-methoxyphenyl group attached to the nitrogen at position 1 and two methyl groups at position 2 of the piperazine ring (CAS: 893748-41-9) . For example, the synthesis of 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (a structural analog) uses NaBH3CN for reductive amination and HCl under microwave conditions for hydrolysis .

Applications and Biological Relevance Piperazine derivatives are widely studied for their pharmacological properties. The 4-methoxyphenyl moiety is associated with receptor binding, particularly in the central nervous system.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(2)10-14-8-9-15(13)11-4-6-12(16-3)7-5-11/h4-7,14H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGXLZKDLYDSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602376 | |

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893748-41-9 | |

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine typically involves the reaction of 4-methoxybenzaldehyde with acetone under base-catalyzed conditions to form an intermediate product, which is then further reacted with piperazine . The reaction conditions often include the use of potassium hydroxide as a base and acetone as a solvent. The reaction mixture is stirred for a specific period, followed by the addition of water to precipitate the product, which is then filtered and recrystallized from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been investigated for several applications across different domains:

1. Medicinal Chemistry

- Therapeutic Potential : Research indicates that 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine may exhibit anti-cancer properties by inhibiting specific pathways involved in cancer cell proliferation. Preliminary studies suggest it could modulate neurotransmitter systems, indicating potential use in treating neurological disorders .

2. Neuropharmacology

- Psychoactive Effects : Similar to other piperazine derivatives, this compound may interact with serotonin receptors, leading to stimulant effects. It has been noted for its lower anxiety-inducing properties compared to other stimulants, making it a candidate for further exploration in anxiety and mood disorders .

3. Enzyme Inhibition Studies

- Biochemical Research : The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to serve as a building block in organic synthesis positions it as a valuable tool in drug development .

Case Studies

Several studies have highlighted the efficacy of this compound and related compounds:

- Study on Cancer Cell Lines : A notable study demonstrated that derivatives of piperazine could inhibit the growth of breast cancer cell lines. This suggests that this compound may possess similar anti-proliferative effects due to its structural characteristics .

- Neuroimaging Applications : Research involving piperazine derivatives has shown their potential as ligands for positron emission tomography (PET) imaging, which could help visualize brain targets associated with various neurological conditions .

Summary of Biological Activities

Pharmacological Applications

The pharmacological implications of this compound are significant:

- Cancer Treatment : The compound may inhibit certain pathways involved in tumor growth.

- Neurological Disorders : Its ability to cross the blood-brain barrier suggests neuroprotective effects that could be beneficial in treating conditions like depression or anxiety.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Key Comparative Analyses

Substituent Effects on Receptor Binding Methoxy Position: The position of the methoxy group significantly impacts receptor selectivity. For instance, 1-(2-methoxyphenyl)piperazine derivatives exhibit higher dopamine D2 receptor affinity than 4-methoxyphenyl analogs . This modification may shift activity toward allosteric modulation or alter metabolic stability .

Physicochemical Properties

- Lipophilicity : The dimethyl groups increase logP values, enhancing membrane permeability. For example, piperazine derivatives with alkyl substitutions show 10–20% higher logP than unsubstituted analogs .

- pKa Modulation : Piperazine derivatives with electron-withdrawing groups (e.g., CF3 in TFMPP) exhibit lower pKa values (~7.5) compared to methoxy-substituted analogs (~8.2), affecting protonation and solubility .

Biological Activity and Applications Psychoactive vs. Antimalarial Potential: Structurally distinct analogs, such as 1-(4-methoxycinnamoyl)piperazine derivatives, demonstrate antimalarial activity (e.g., against Plasmodium berghei), suggesting that functionalization of the piperazine ring can diversify applications .

Table 2: Pharmacokinetic and Thermodynamic Data for Piperazine Derivatives

*Predicted based on substituent effects.

Activité Biologique

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine (CAS No. 893748-41-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H20N2O

- Molecular Weight: 220.31 g/mol

The compound features a piperazine ring substituted with a 4-methoxyphenyl group, which is crucial for its biological activity.

Biological Activities

This compound exhibits various biological activities, including:

- Antidepressant-like Activity: Research indicates that piperazine derivatives can interact with serotonergic receptors, particularly 5-HT1A and 5-HT7. In studies, certain derivatives have shown promising antidepressant-like effects in animal models, outperforming traditional antidepressants like imipramine in efficacy at lower doses .

- Anticancer Properties: The compound has been evaluated for its anticancer potential against various cell lines. For instance, derivatives containing the piperazine scaffold have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

- Antimicrobial Activity: There are indications that compounds similar to this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Serotonergic Receptors: The compound's affinity for serotonin receptors modulates neurotransmitter levels, which is critical in managing mood disorders.

- Enzyme Inhibition: It may inhibit enzymes involved in cancer cell proliferation and inflammatory responses, such as lipoxygenase, thereby exerting therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Antidepressant-Like Activity

In a study evaluating the antidepressant-like effects of various piperazine derivatives, one compound exhibited significant affinity for the 5-HT1A receptor (Ki < 1 nM) and demonstrated robust efficacy in reducing immobility time in the tail suspension test at a dose of 2.5 mg/kg body weight. This effect was stronger than that observed with imipramine at a higher dose of 5 mg/kg .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives revealed that compounds derived from the piperazine scaffold showed potent cytotoxicity against multiple cancer cell lines. Notably, a derivative displayed an IC50 value of 0.19 µM against A549 cells, indicating superior efficacy compared to standard chemotherapeutics like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.